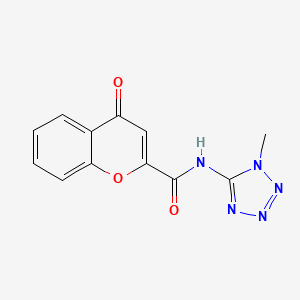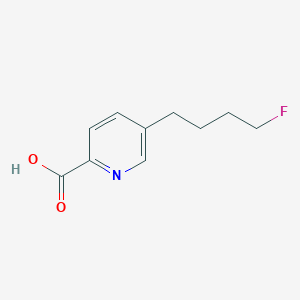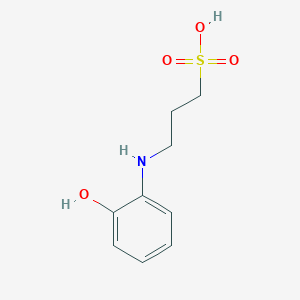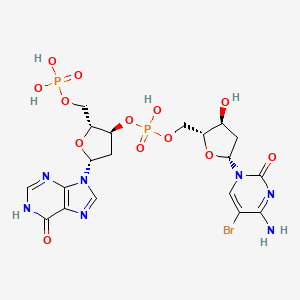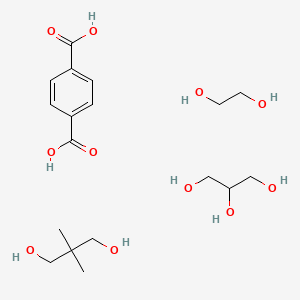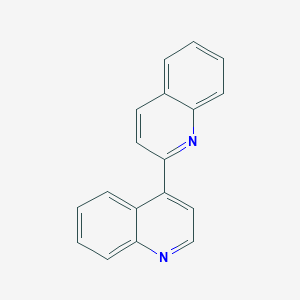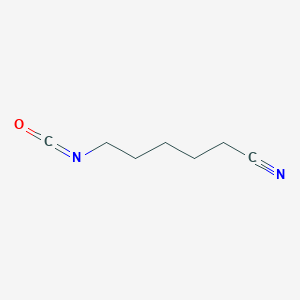
6-Isocyanatohexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isocyanatohexanenitrile is an organic compound characterized by the presence of both an isocyanate group (-N=C=O) and a nitrile group (-C≡N) within its molecular structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Isocyanatohexanenitrile can be synthesized through several methods. One common approach involves the reaction of hexamethylene diisocyanate with a suitable nitrile source under controlled conditions. Another method includes the substitution reaction where alcohols or thiols are treated with triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and Bu4NOCN in acetonitrile .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using phosgene and amines. The process requires stringent safety measures due to the hazardous nature of phosgene .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Isocyanatohexanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles.
Substitution: Alcohols and amines are typical nucleophiles used in substitution reactions with isocyanates.
Major Products Formed:
Oxidation: Oxides and other oxygenated derivatives.
Reduction: Primary amines.
Substitution: Urethanes and ureas
Applications De Recherche Scientifique
6-Isocyanatohexanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential in modifying biomolecules and creating bioconjugates.
Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polyurethanes and other advanced materials
Mécanisme D'action
The mechanism of action of 6-Isocyanatohexanenitrile involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of urethanes and ureas, where the isocyanate group reacts with hydroxyl or amine groups. The nitrile group can also participate in various reactions, including hydrolysis and reduction .
Comparaison Avec Des Composés Similaires
Hexanenitrile: Lacks the isocyanate group, making it less reactive in certain contexts.
Phenyl isocyanate: Contains an aromatic ring, which influences its reactivity and applications.
Methyl isocyanate: Smaller and more volatile, used in different industrial applications
Uniqueness of 6-Isocyanatohexanenitrile: this compound is unique due to the presence of both isocyanate and nitrile groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in various fields of research and industry .
Propriétés
Numéro CAS |
51298-93-2 |
|---|---|
Formule moléculaire |
C7H10N2O |
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
6-isocyanatohexanenitrile |
InChI |
InChI=1S/C7H10N2O/c8-5-3-1-2-4-6-9-7-10/h1-4,6H2 |
Clé InChI |
VOEHPGNQQRPOOU-UHFFFAOYSA-N |
SMILES canonique |
C(CCC#N)CCN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


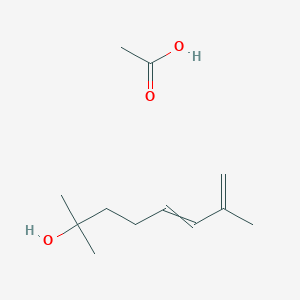
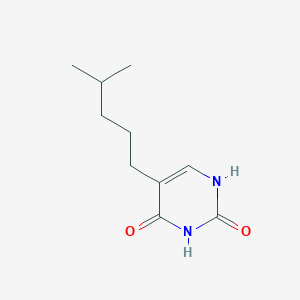


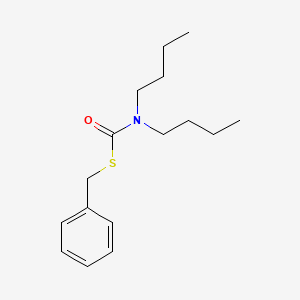
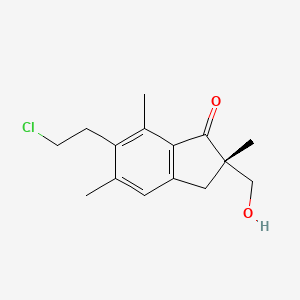
![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)
![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
